An In-depth Technical Guide to Bis(2-ethylhexyl) adipate (DEHA)
An In-depth Technical Guide to Bis(2-ethylhexyl) adipate (DEHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) adipate, commonly known as DEHA or dioctyl adipate (DOA), is a significant organic compound with the chemical formula C₂₂H₄₂O₄.[1][2] It is the diester formed from the condensation of adipic acid and 2-ethylhexan-1-ol.[3][4][5] As a colorless, oily liquid with a mild odor, DEHA is primarily utilized as a plasticizer to enhance the flexibility, durability, and low-temperature properties of various polymers, most notably polyvinyl chloride (PVC).[3][6] Its applications are extensive, ranging from food packaging films and medical devices to lubricants and cosmetics.[6][7] This guide provides a comprehensive technical overview of DEHA's chemical structure, properties, synthesis, applications, and toxicological profile, tailored for professionals in research and development.
Chemical Identity and Structure
DEHA is a diester of adipic acid, a six-carbon dicarboxylic acid, and 2-ethylhexanol, a branched eight-carbon alcohol.[4] This structure imparts a high degree of flexibility and a low volatility to the molecule, which are key characteristics for its function as a plasticizer.
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IUPAC Name: bis(2-ethylhexyl) hexanedioate[4]
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CAS Number: 103-23-1[1]
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Molecular Formula: C₂₂H₄₂O₄[1]
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Molecular Weight: 370.57 g/mol [1]
The presence of the branched 2-ethylhexyl groups sterically hinders close packing of the polymer chains, thereby increasing the free volume and imparting flexibility.
Caption: Chemical structure of bis(2-ethylhexyl) adipate.
Physicochemical Properties
DEHA's physical and chemical properties are fundamental to its role as a plasticizer. It is a colorless to straw-colored liquid that is immiscible in water but soluble in most organic solvents.[3] Its low vapor pressure contributes to its permanence in plastic formulations.
| Property | Value | Reference |
| Melting Point | -67 °C | [1][3] |
| Boiling Point | 417 °C | [1][3] |
| Density | 0.925 g/mL at 20 °C | [1][3] |
| Vapor Pressure | <0.001 hPa at 20 °C | [3] |
| Flash Point | >230 °F (>110 °C) | [1][3] |
| Water Solubility | <0.0001 g/L (immiscible) | [3] |
| Refractive Index (n20/D) | 1.447 | [1][3] |
| Viscosity | 8.2 cSt at 37.8 °C | |
| LogP (Octanol-Water Partition Coefficient) | 8.94 at 25 °C |
Synthesis and Manufacturing
The industrial production of DEHA is primarily achieved through the esterification of adipic acid with 2-ethylhexanol.[3][7] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The process involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product side.
Caption: A typical synthesis workflow for bis(2-ethylhexyl) adipate.
A general preparation method involves the following steps:
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Esterification: Adipic acid and 2-ethylhexanol are reacted in a specific molar ratio in the presence of a catalyst and heat.[8][9] Water is continuously removed.
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Washing: The crude product is washed, often with an alkaline solution, to neutralize the acid catalyst and remove any unreacted adipic acid.[9]
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Dealcoholization: Excess 2-ethylhexanol is removed, typically by vacuum distillation.[9]
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Refining and Filtration: The product is further purified through steps like treatment with a refining agent and filtration to achieve the desired quality and color.[9]
Industrial and Commercial Applications
DEHA's primary function is as a plasticizer, where it is valued for conferring flexibility, particularly at low temperatures.[6] Its major applications include:
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Polyvinyl Chloride (PVC): DEHA is extensively used in flexible PVC products such as food packaging films (cling wrap), wire and cable insulation, flooring, and medical devices.[6][10]
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Synthetic Rubber: It is compatible with various synthetic rubbers like nitrocellulose and ethylcellulose, improving their impact properties.[3]
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Coatings and Adhesives: DEHA is used as an additive in paints, varnishes, and adhesives to enhance flexibility and film-forming properties.[6]
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Lubricants: It serves as a component in industrial and automotive lubricants, metalworking fluids, and hydraulic fluids.[6][11]
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Cosmetics and Personal Care Products: In cosmetics, it functions as a solvent, emollient, and skin-conditioning agent.[3][6]
Environmental Fate and Behavior
The environmental fate of DEHA is influenced by its low water solubility and low vapor pressure.[10]
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Soil: Due to its high octanol-water partition coefficient (Kow), DEHA is expected to be immobile in soil, sorbing to organic matter.[5][10]
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Water: In aquatic environments, DEHA tends to partition to sediment and biota.[7] While it hydrolyzes slowly, biodegradation is a significant removal process, with studies showing essentially complete biodegradation in activated sludge systems.[5][7][12]
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Air: In the atmosphere, DEHA can exist in both vapor and particulate phases. The vapor phase is expected to degrade through reactions with hydroxyl radicals.[10][12]
The bioconcentration factor (BCF) for DEHA is considered low, suggesting it does not significantly accumulate in aquatic organisms.[10]
Toxicology and Human Health Effects
The toxicological profile of DEHA has been extensively studied.
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Acute Toxicity: DEHA exhibits low acute toxicity, with high LD50 values in animal studies.[13]
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Metabolism: When ingested, DEHA is rapidly hydrolyzed to the monoester, mono-2-ethylhexyl adipate (MEHA), and adipic acid.[10][14] Further metabolism involves oxidation of the ethylhexyl side chain.[15] The metabolites are then excreted, primarily in the urine.[4][15]
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Chronic Toxicity and Carcinogenicity: Long-term exposure to high doses of DEHA in animal studies has been associated with effects such as reduced body weight and damage to the liver and testes.[12] There is some evidence that DEHA may have the potential to cause liver cancer in animals at high exposure levels.[16] The International Agency for Research on Cancer (IARC) has classified di(2-ethylhexyl) adipate in Group 3, "not classifiable as to its carcinogenicity to humans."
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Regulatory Status: Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) monitor the safety of DEHA. In the United States, the Food and Drug Administration (FDA) permits DEHA as an indirect food additive for use in certain food contact materials.[10][17]
Caption: Primary metabolic pathway of bis(2-ethylhexyl) adipate.
Analytical Methodologies
Various analytical methods are employed for the detection and quantification of DEHA. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and robust technique.
Example Protocol: GC-MS Analysis of DEHA in a Liquid Matrix
This protocol outlines a general procedure for the analysis of DEHA. Specific parameters may need optimization based on the sample matrix and instrumentation.
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Sample Preparation (Liquid-Liquid Extraction): a. To a 10 mL aqueous sample, add a suitable internal standard. b. Add 5 mL of a non-polar organic solvent (e.g., hexane or dichloromethane). c. Vortex or shake vigorously for 2 minutes to ensure thorough mixing. d. Centrifuge to separate the aqueous and organic layers. e. Carefully transfer the organic layer to a clean vial. f. Concentrate the extract under a gentle stream of nitrogen if necessary.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
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Injection Volume: 1 µL.
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Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 1 minute.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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MS Source Temperature: 230 °C.
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MS Quadrupole Temperature: 150 °C.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for DEHA can be selected from its mass spectrum (e.g., m/z 129, 147, 259).[4]
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Data Analysis: a. Identify the DEHA peak based on its retention time and the presence of characteristic ions. b. Quantify the concentration of DEHA by comparing the peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of DEHA.
Conclusion
Bis(2-ethylhexyl) adipate is a versatile and widely used plasticizer with a well-characterized chemical structure and set of physicochemical properties that make it highly effective in a variety of polymer applications. Its synthesis is a straightforward esterification process, and its applications span numerous industries. While toxicological studies have indicated potential health effects at high doses in animal models, its low acute toxicity and rapid metabolism contribute to its continued use under regulated conditions. Understanding the technical details of DEHA, from its molecular structure to its analytical detection, is crucial for researchers and professionals working with plasticized materials and developing new formulations.
References
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. Retrieved from [Link]
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International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC. Retrieved from [Link]
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